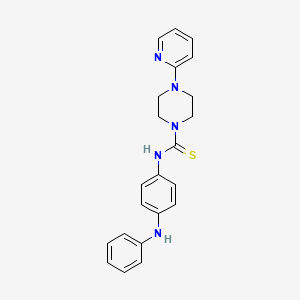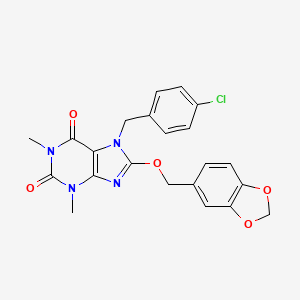
N-(2-bromophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
N-(2-bromophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as BPN, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
Wirkmechanismus
Target of Action
TCMDC-124624, also known as Z56956017 or N-(2-bromophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, has been identified to target two primary proteins in Plasmodium falciparum: the asparagine tRNA synthetase (PfAsnRS) and the cyclin-dependent like protein kinase 3 (PfCLK3) . PfAsnRS is involved in protein translation and activates the amino acid starvation response . PfCLK3 is essential for the survival of blood stage Plasmodium falciparum and plays a crucial role in malarial parasite RNA splicing .
Mode of Action
TCMDC-124624 interacts with its targets through a unique mechanism known as reaction hijacking . This compound acts as a pro-inhibitor, undergoing enzyme-mediated production of an adduct with PfAsnRS . This results in the inhibition of PfAsnRS and activation of the amino acid starvation response .
Biochemical Pathways
The inhibition of PfAsnRS and PfCLK3 by TCMDC-124624 affects the protein translation machinery and RNA splicing pathways of the parasite . This disruption of essential biochemical pathways leads to a potent activity against parasite cultures .
Pharmacokinetics
The compound’s potent activity against parasite cultures suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The action of TCMDC-124624 results in the inhibition of protein translation and activation of the amino acid starvation response in the parasite . This leads to potent activity against parasite cultures, low mammalian cell toxicity, and a low propensity for resistance development .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-bromophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its specificity for certain kinases, which allows for targeted inhibition of specific signaling pathways. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-bromophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of specific kinases using this compound as a starting point. Additionally, this compound could be used as a tool to investigate the role of specific kinases in other disease states, such as cardiovascular disease and diabetes. Finally, this compound could be used in combination with other drugs to enhance their therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been widely used in scientific research as a tool to study the role of certain proteins and enzymes in various biological processes. It has been shown to inhibit the activity of certain kinases, including JNK, p38, and ERK, which play critical roles in cell signaling pathways. This compound has also been used to investigate the role of these kinases in cancer cell proliferation, inflammation, and apoptosis.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O3/c23-19-11-4-5-12-20(19)24-22(28)18-14-26(16-8-2-1-3-9-16)25-21(18)15-7-6-10-17(13-15)27(29)30/h1-14H,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXLMNVVCBUDES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-N'-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-phenylsulfamide](/img/structure/B3618259.png)

![ethyl 4-{[5-(2-chloro-4-nitrophenyl)-2-furoyl]amino}benzoate](/img/structure/B3618279.png)
amino]-N-cyclopentylbenzamide](/img/structure/B3618281.png)
![5-anilino-8,8-dimethyl-3-thioxo-2,3,7,10-tetrahydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B3618293.png)
![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B3618299.png)
![2-[3-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]-N-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3618302.png)
![1-(3,4-dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3618312.png)
![N-[3-chloro-4-(1-piperidinylcarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B3618324.png)


![N-(4-bromo-2,3-dimethylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3618354.png)
![N-(3-chloro-2-methylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B3618359.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B3618364.png)